2-Bromo-6-fluorotoluene

Overview

Description

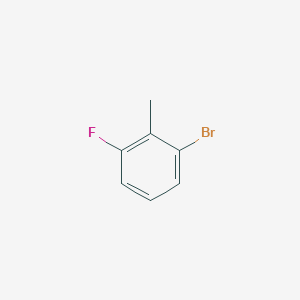

2-Bromo-6-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a colorless to light yellow liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of both bromine and fluorine atoms attached to a toluene ring, making it a valuable building block in organic chemistry .

Mechanism of Action

Target of Action

2-Bromo-6-fluorotoluene is an important medical intermediate

Mode of Action

It is synthesized from 2-Amino-6-nitrotoluene by Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction . The specific interactions of this compound with its potential targets remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 6-fluorotoluene using bromine in the presence of a catalyst. Another method includes the use of hydrobromic acid and hydrogen peroxide to achieve bromination .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form 2-Bromo-6-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of this compound can yield 2-Bromo-6-fluorobenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride or sodium borohydride are often employed as reducing agents.

Major Products Formed:

- 2-Bromo-6-fluorobenzoic acid

- 2-Bromo-6-fluorobenzyl alcohol

- 2-Bromo-6-fluorobenzaldehyde

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-fluorotoluene serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting specific biological activities. Its reactivity allows for the formation of complex molecules essential in drug discovery and development.

Material Science

The compound is employed in developing advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for high-performance applications in electronics and coatings.

Organic Synthesis

Researchers utilize this compound in organic synthesis to create complex molecules. It acts as a building block for synthesizing various ligands and heterocycles, facilitating the development of new chemical entities.

Agricultural Chemicals

In agrochemical formulations, this compound contributes to developing effective pesticides and herbicides, improving crop yields and agricultural productivity.

Fluorinated Compounds

The presence of fluorine in its structure imparts unique characteristics beneficial for creating fluorinated compounds used in electronics and specialty chemicals.

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs with specific biological activities |

| Material Science | Used in advanced materials development, enhancing performance in polymers and coatings |

| Organic Synthesis | Building block for synthesizing ligands and heterocycles |

| Agricultural Chemicals | Contributes to effective pesticide and herbicide formulations |

| Fluorinated Compounds | Essential for creating fluorinated compounds with specialized applications |

Case Studies and Research Findings

- Pharmaceutical Synthesis :

- Material Properties :

- Agricultural Efficacy :

Comparison with Similar Compounds

- 2-Bromo-6-fluorobenzaldehyde

- 2-Bromo-6-fluorobenzoic acid

- 2-Bromo-6-fluorobenzyl alcohol

- 2-Bromo-6-fluorophenol

Comparison: 2-Bromo-6-fluorotoluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. In contrast, compounds like 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzoic acid have different functional groups that influence their reactivity and applications .

Biological Activity

2-Bromo-6-fluorotoluene (C₇H₆BrF), with a molecular weight of approximately 189.03 g/mol, is an aromatic compound that has garnered interest in various fields, particularly in organic chemistry and pharmacology. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.03 g/mol |

| Boiling Point | 180 °C |

| Flash Point | 76 °C |

| Density | 1.53 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Halogenation Reactions : Direct bromination and fluorination of toluene derivatives.

- Electrophilic Aromatic Substitution : Utilizing bromine and fluorine sources under controlled conditions to achieve selective substitution at the 6 and 2 positions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily due to its halogen substituents which enhance its reactivity and interaction with biological targets. Key areas of investigation include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

- Enzyme Interaction : Investigations into the interactions of this compound with various enzymes indicate potential pathways for therapeutic applications. Its structural features allow it to interact with biological systems, suggesting roles in drug design .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of growth, highlighting its potential as a lead compound in antimicrobial drug development.

- Enzymatic Activity Modulation : Research focusing on cytochrome P450 enzymes has shown that derivatives of this compound can modulate enzyme activity, which is crucial for understanding drug metabolism and interactions.

While specific mechanisms of action for this compound remain under investigation, it is believed that the presence of bromine and fluorine atoms facilitates non-covalent interactions such as halogen bonding. This can enhance the compound's binding affinity to target proteins or enzymes, leading to observable biological effects .

Applications

The unique chemical structure of this compound allows for various applications:

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGXPFQIMLEVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371285 | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422-54-4 | |

| Record name | 1-Bromo-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic approaches for producing 2-bromo-6-fluorotoluene?

A1: Two main synthetic routes are reported for this compound:

- Direct Bromination: This method utilizes hydrobromic acid and hydrogen peroxide to directly brominate this compound. This approach, highlighted in a recent study [], offers cost-effectiveness by replacing the traditional N-bromosuccinimide and utilizes light instead of benzoyl peroxide as an initiator, leading to milder reaction conditions and high product purity.

- Multi-step Synthesis from 2-Amino-6-nitrotoluene: This pathway involves a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction []. While this method allows for precise control over reaction intermediates, it involves multiple steps and may result in a lower overall yield compared to direct bromination.

Q2: What are the applications of this compound in organic synthesis?

A: this compound serves as a vital building block for synthesizing more complex molecules, particularly in pharmaceutical research. One notable application is its use as a precursor for producing 2-bromo-6-fluorobenzaldehyde []. This aldehyde is a valuable intermediate for synthesizing various pharmaceutical compounds and demonstrates the utility of this compound in medicinal chemistry.

Q3: Are there alternative methods for synthesizing 2-bromo-6-fluorobenzaldehyde without using this compound as a precursor?

A: Currently, the provided research focuses primarily on utilizing this compound as a precursor for 2-bromo-6-fluorobenzaldehyde synthesis []. Exploring alternative synthetic routes for 2-bromo-6-fluorobenzaldehyde could be an area for future research, potentially leading to more efficient or environmentally friendly processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.